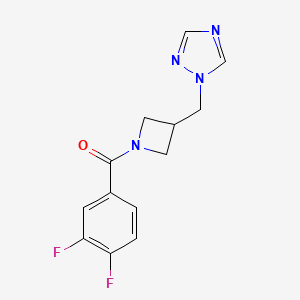

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a triazole-containing heterocyclic molecule featuring an azetidine ring linked to a 3,4-difluorophenyl group via a methanone bridge. This structural motif is commonly explored in medicinal chemistry due to the bioisosteric properties of triazoles and the metabolic stability imparted by fluorine substituents .

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4O/c14-11-2-1-10(3-12(11)15)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABICUGCLLKIFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The difluorophenyl group can be oxidized to form difluorobenzoic acid derivatives.

Reduction: : Reduction reactions can be performed on the triazole ring or the azetidine ring.

Substitution: : The compound can undergo nucleophilic substitution reactions at the triazole or azetidine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often with the aid of a base.

Major Products Formed

Oxidation: : Difluorobenzoic acid derivatives.

Reduction: : Reduced triazole or azetidine derivatives.

Substitution: : Substituted triazole or azetidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound's biological activity can be explored for potential therapeutic uses.

Medicine: : It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: : Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Triazole and Fluorophenyl Motifs

Several structurally related compounds have been reported, differing primarily in the central core or substituent groups. Key examples include:

Key Observations :

- The azetidine-triazole core in the target compound offers a compact, rigid structure compared to larger scaffolds like pramiconazole .

- Replacing the azetidine with cyclopropane (as in ) reduces ring strain but may limit conformational flexibility.

- Fluorine substitution at the 3,4-positions on the phenyl ring (vs.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, a triazole moiety, and a difluorophenyl group. This combination of elements suggests potential biological significance and diverse pharmacological activities.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 274.328 g/mol |

| Key Functional Groups | Azetidine, Triazole, Difluorophenyl |

The biological activity of this compound can be attributed to the presence of the triazole ring , which is known for its role in various biological activities such as antifungal, antibacterial, and anticancer properties. The difluorophenyl group may enhance the compound's lipophilicity and binding affinity to biological targets, potentially increasing its efficacy in therapeutic applications.

Antifungal Properties

Triazole derivatives have been extensively studied for their antifungal activities. The compound's structure suggests it may exhibit significant antifungal properties against pathogens such as Candida albicans and Aspergillus species. Studies indicate that triazole compounds can inhibit ergosterol synthesis in fungal cell membranes, leading to cell death.

Antibacterial Activity

Research has shown that compounds containing triazole moieties can also possess antibacterial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against bacterial strains remains to be fully elucidated but is anticipated based on structural analogies.

Anticancer Potential

The anticancer activity of triazole-containing compounds has gained attention in recent years. Some studies have reported that triazole derivatives can induce apoptosis in cancer cells through various pathways. The specific mechanism of action for this compound would require further research but could involve the inhibition of key enzymes or receptors involved in cancer cell proliferation.

Case Studies and Research Findings

- Antifungal Study : A related triazole compound was found to exhibit a minimum inhibitory concentration (MIC) of 0.0156 μg/mL against Candida albicans, showing significantly higher potency than fluconazole .

- Antibacterial Screening : In another study, triazole derivatives demonstrated broad-spectrum antibacterial activity with MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Cytotoxicity Assessment : A series of triazole-thione compounds were screened for cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some exhibiting IC50 values as low as 6.2 μM .

Q & A

Q. How to design a robust biological activity screening protocol?

- Methodology : Adopt a tiered approach:

- In vitro : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls.

- In vivo : Apply randomized block designs (as in ) to account for biological variability.

- Validation : Cross-check results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.